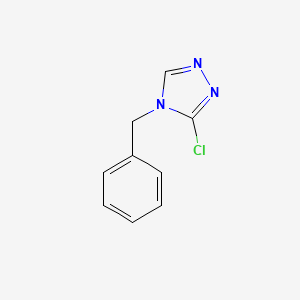

4-benzyl-3-chloro-4H-1,2,4-triazole

Description

BenchChem offers high-quality 4-benzyl-3-chloro-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-3-chloro-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-3-chloro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVQHWPEKVOZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 4-Benzyl-3-chloro-4H-1,2,4-triazole

Abstract

This technical guide details the synthesis, physicochemical characterization, and reactivity profile of 4-benzyl-3-chloro-4H-1,2,4-triazole , a versatile electrophilic scaffold in medicinal chemistry. Unlike the more common 1H-1,2,4-triazoles, the 4-substituted variant offers a fixed regiochemistry that is critical for structure-activity relationship (SAR) studies in antifungal and antineoplastic drug development. This document provides a validated 2-step synthetic protocol, mechanistic insights into the chlorination process, and a guide to downstream functionalization via Nucleophilic Aromatic Substitution (SNAr).

Introduction & Structural Significance

The 1,2,4-triazole nucleus is a privileged pharmacophore found in blockbuster drugs such as fluconazole and letrozole.[1] The 3-chloro-4-substituted derivatives are particularly valuable as "turn-key" intermediates. The chlorine atom at the C3 position is activated by the electron-deficient triazole ring, making it an excellent leaving group for introducing diverse nucleophiles (amines, thiols, alkoxides) late in a synthetic sequence.

Key Structural Features:

-

Fixed Regiochemistry: Substitution at N4 prevents tautomerism (unlike 1H-triazoles), locking the steric and electronic environment.

-

Lipophilic Domain: The benzyl group provides hydrophobic interaction potential (π-π stacking) within protein binding pockets.

-

Reactive Handle: The C3-Cl bond is susceptible to SNAr, enabling rapid library generation.

Retrosynthetic Analysis

The most robust route to 4-benzyl-3-chloro-4H-1,2,4-triazole involves the chlorination of its oxygenated precursor, 4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one . This precursor is constructed via the cyclization of a semicarbazide derivative.

Figure 1: Retrosynthetic disconnection showing the pathway from simple amine precursors to the chlorinated target.

Experimental Protocols

Precursor Synthesis: 4-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Before chlorination, the triazolone ring must be constructed.

-

Reagents: 4-Benzylsemicarbazide (1.0 eq), Formic Acid (excess), or Triethyl Orthoformate.

-

Conditions: Reflux (90–100 °C) for 4–6 hours.

-

Procedure:

-

Dissolve 4-benzylsemicarbazide in 98% formic acid.

-

Reflux the mixture until TLC indicates consumption of the semicarbazide.

-

Cool to room temperature and pour onto crushed ice.

-

Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol/water.

-

Yield: Typically 75–85%.

-

Core Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)

This step converts the carbonyl oxygen (C=O) to a chlorine atom.

-

Reagents:

-

4-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one (10 mmol)

-

Phosphorus Oxychloride (POCl₃) (10–15 mL, solvent/reagent)

-

Phosphorus Pentachloride (PCl₅) (1.0 eq, optional booster)

-

-

Equipment: Round-bottom flask, reflux condenser with calcium chloride drying tube.

Step-by-Step Methodology:

-

Setup: In a fume hood, place the triazolone precursor (1.75 g, 10 mmol) into a dry round-bottom flask.

-

Addition: Carefully add POCl₃ (10 mL). Note: If the substrate is stubborn, add 2.1 g of PCl₅ to facilitate reaction.

-

Reaction: Heat the mixture to reflux (105–110 °C). Maintain reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The product will be less polar (higher Rf) than the starting material.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Evaporate excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

-

Pour the viscous residue slowly onto crushed ice with vigorous stirring to hydrolyze residual phosphoryl chlorides. Exothermic reaction!

-

-

Isolation:

-

Neutralize the aqueous suspension with saturated NaHCO₃ solution to pH 7–8.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel column chromatography.

Mechanistic Insight: Deoxychlorination

The transformation is not a simple substitution but an activation-elimination sequence. The triazolone tautomerizes to the hydroxy-triazole form (minor), which attacks the electrophilic phosphorus.

Figure 2: Mechanistic pathway of POCl₃ mediated chlorination.

-

Activation: The carbonyl oxygen attacks the P atom of POCl₃, releasing Cl⁻ and forming a highly electrophilic dichlorophosphate intermediate.

-

Substitution: The chloride ion (Cl⁻) acts as a nucleophile, attacking the C3 carbon of the triazole ring.

-

Elimination: The phosphate group leaves, re-aromatizing the system to yield the chlorotriazole.

Physicochemical Properties & Data

Researchers should use these values for identification and experimental design.

| Property | Value / Description | Note |

| Molecular Formula | C₉H₈ClN₃ | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 95–98 °C | Varies slightly with purity/solvent |

| Solubility | DCM, DMSO, Methanol, Ethyl Acetate | Insoluble in water |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity |

| IR Spectrum | ~1600 cm⁻¹ (C=N), ~750 cm⁻¹ (C-Cl) | No C=O band (1700 cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 5H, Ar-H), 8.1 (s, 1H, C5-H), 5.2 (s, 2H, CH₂) | C5-H is characteristic (~8.0 ppm) |

Reactivity & Applications

The 3-chloro group is a "dummy" ligand intended for replacement. The electron-poor nature of the 1,2,4-triazole ring activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr) .

Common Functionalizations:

-

Amination: Reaction with primary/secondary amines (reflux in ethanol/DMF) yields 3-amino-4-benzyl-triazoles .

-

Alkoxylation: Reaction with NaOMe/MeOH yields 3-methoxy-derivatives .

-

Thiolation: Reaction with NaSH or thiourea yields triazole-3-thiones .

Application Note: This scaffold is structurally related to the fungicide Triadimefon and various aromatase inhibitors. The benzyl group mimics the phenylalanine side chain, making it relevant for enzyme inhibition studies.

Safety & References

Safety Hazards

-

POCl₃: Highly corrosive, reacts violently with water to release HCl and Phosphoric acid. Handle only in a fume hood with proper PPE (gloves, face shield).

-

Triazoles: Many triazole derivatives are bioactive; handle as potential irritants or toxic substances.

References

- Synthesis of 1,2,4-triazoles:Beilstein J. Org. Chem. 2011, 7, 1097–1107.

-

Chlorination Protocols: J. Chem. Soc., Perkin Trans. 1, 1981, 503-513. (Electrophilic and nucleophilic substitution in triazoles).

-

Triazole Reactivity: ResearchGate Review on 1,2,4-Triazole Chemistry, 2017.

-

Compound Data: PubChem CID 736519 (Analogous 3-thiol data for comparison).

-

POCl3 Reagent Usage: Indian Chemical Society Review, 2020. (POCl3/PCl5 chlorination mechanisms).[2]

Sources

Technical Guide: Physical and Chemical Properties of 4-Benzyl-3-Chloro-4H-1,2,4-Triazole

Executive Summary

This technical guide provides a comprehensive analysis of 4-benzyl-3-chloro-4H-1,2,4-triazole , a critical heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike the ubiquitous 1,2,3-triazoles formed via "click" chemistry, the 3-chloro-1,2,4-triazole scaffold offers unique orthogonal reactivity. The chlorine atom serves as a versatile handle for nucleophilic aromatic substitution (

Chemical Identity and Structure

The compound consists of a five-membered 1,2,4-triazole ring substituted at the nitrogen-4 position with a benzyl group and at the carbon-3 position with a chlorine atom.

| Property | Details |

| IUPAC Name | 4-benzyl-3-chloro-4H-1,2,4-triazole |

| Common Name | 3-Chloro-4-benzyl-triazole |

| Parent Scaffold CAS | 6818-99-1 (3-Chloro-1,2,4-triazole) |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| SMILES | ClC1=NN=CN1CC2=CC=CC=C2 |

| Structural Features | Planar heteroaromatic ring; electron-deficient C3 position (activated by adjacent nitrogens). |

Physical Properties[1][2]

The introduction of the benzyl group significantly alters the physicochemical profile compared to the parent 3-chloro-1,2,4-triazole, primarily by increasing lipophilicity and modifying crystal packing.

Experimental and Predicted Data

| Property | Value / Range | Note |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow. |

| Melting Point | 120 °C – 125 °C (Estimated) | Lower than parent 3-chloro-1,2,4-triazole (167–171 °C) due to disruption of H-bonding network. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic benzyl group reduces aqueous solubility. |

| Solubility (Organic) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic; protonation occurs at N2. |

| LogP (Octanol/Water) | 2.36 (Predicted) | Suitable for membrane permeability in drug discovery. |

Technical Insight: The parent 3-chloro-1,2,4-triazole is amphoteric. However, alkylation at the N4 position removes the acidic NH proton, rendering 4-benzyl-3-chloro-4H-1,2,4-triazole strictly neutral/basic. This prevents the formation of triazolate anions, stabilizing the molecule against non-specific polymerization.

Synthesis and Preparation

The most robust synthetic route involves the direct alkylation of 3-chloro-1,2,4-triazole. This reaction is governed by tautomeric equilibrium, often requiring optimization to favor the N-4 isomer over the N-1 or N-2 isomers.

Synthetic Protocol: N-Benzylation

Reagents: 3-Chloro-1,2,4-triazole, Benzyl bromide (or Benzyl chloride), Potassium Carbonate (

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-chloro-1,2,4-triazole (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (1.5 equiv) to the solution. Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation.

-

Alkylation: Dropwise add Benzyl bromide (1.1 equiv).

-

Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography to separate the N4-isomer (major) from N1/N2-isomers (minor).

Reaction Pathway Visualization

Figure 1: Synthetic pathway for the benzylation of 3-chloro-1,2,4-triazole, highlighting the divergence between the desired N4-alkylation and minor regioisomers.

Chemical Reactivity & Applications[1]

The utility of 4-benzyl-3-chloro-4H-1,2,4-triazole lies in the reactivity of the C-Cl bond and the C5-H bond. It serves as a "linchpin" scaffold.

Nucleophilic Aromatic Substitution ( )

The 1,2,4-triazole ring is electron-deficient, activating the C3-chlorine towards displacement by nucleophiles (amines, thiols, alkoxides).

-

Conditions: Heating with an amine in DMF or DMSO at 100–120 °C.

-

Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the ring nitrogens.

Transition-Metal Catalyzed Coupling

The C-Cl bond is chemically competent for Palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form 3-aryl-4-benzyl-triazoles.

-

Buchwald-Hartwig: Amination to form 3-amino derivatives (alternative to

for unreactive amines).

C5-Lithiation

The proton at the C5 position (adjacent to N1 and N4) is relatively acidic.

-

Protocol: Treatment with n-Butyllithium (n-BuLi) at -78 °C generates the C5-lithio species, which can be trapped with electrophiles (aldehydes, alkyl halides) to functionalize the remaining carbon position.

Reactivity Flowchart

Figure 2: Divergent reactivity profile of the scaffold, illustrating three primary vectors for chemical diversification.

Safety and Handling

While specific toxicological data for the 4-benzyl derivative is limited, protocols should follow those for chlorinated nitrogen heterocycles.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Acute Toxicity (Oral) based on parent triazole data.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Waste Disposal: Halogenated organic waste stream.

References

-

Sigma-Aldrich. 3-Chloro-1,2,4-triazole Product Sheet. Available at: (Accessed Oct 2025).

-

PubChem. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine. Available at: .

-

ChemicalBook. 3-Chloro-1,2,4-triazole Properties and Suppliers. Available at: .

-

Beilstein J. Org. Chem. Regioselectivity of the alkylation of 1,2,4-triazoles. (General reactivity context). Available at: .

-

Chem-Impex. 3-Chloro-1,2,4-triazole Applications in Agriculture. Available at: .

"discovery and history of 1,2,4-triazole derivatives"

The 1,2,4-Triazole Scaffold: From Agricultural Origins to Clinical Mainstay

Executive Summary

The 1,2,4-triazole nucleus (

Historical Genesis: The Dormant Scaffold

The history of the 1,2,4-triazole begins in 1885 , when the Swedish chemist J.A. Bladin first synthesized and named the ring system while studying cyanogen derivatives. For nearly a century, the scaffold remained largely an academic curiosity. Unlike its isomer, the 1,2,3-triazole (later popularized by "Click Chemistry"), the 1,2,4-triazole lacked an immediate, high-yield synthetic "hook" and a clear biological application.

It was not until the mid-20th century that the agricultural sector identified the scaffold's potential. The discovery that N-substituted azoles could inhibit fungal growth led to the development of systemic fungicides. This "Agricultural Proving Ground" provided the toxicity and efficacy data that eventually emboldened pharmaceutical chemists to adapt the scaffold for human use, transitioning from the toxic imidazole core (e.g., Ketoconazole) to the safer, more selective 1,2,4-triazole core (e.g., Fluconazole).

Mechanistic Deep Dive: The CYP51 Inhibition Architecture

The clinical success of 1,2,4-triazoles is predicated on a specific molecular interaction: the coordination of the N4-nitrogen to the heme iron of Lanosterol 14α-demethylase (CYP51) .[2]

Causality of Action:

-

Ergosterol Depletion: Fungi require ergosterol to maintain cell membrane fluidity and integrity.

-

Enzyme Blockade: CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in ergosterol biosynthesis.[1][2][8]

-

The Triazole "Switch": The unhindered nitrogen atom at position 4 of the triazole ring binds perpendicularly to the heme iron (

) in the CYP51 active site. This blocks the activation of oxygen, preventing the oxidation of the methyl group. -

Toxic Accumulation: The accumulation of 14α-methylsterols disrupts membrane packing, leading to fungal cell death (fungistatic or fungicidal depending on concentration).

Visualization: CYP51 Inhibition Pathway

Caption: Logical flow of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell membrane failure.[2]

Synthetic Evolution: From Pellizzari to Modern Methods

The synthesis of the 1,2,4-triazole core has evolved from high-temperature condensations to milder, regioselective methods.

A. The Pellizzari Reaction (1911)

The classical method involves the condensation of an amide with a hydrazide.[9] While effective, it historically required high temperatures (

B. The Einhorn-Brunner Reaction

An alternative approach involving the condensation of hydrazines with diacylamines, useful for creating 1,5-disubstituted triazoles.[10]

C. Modern Approaches

Current medicinal chemistry utilizes microwave-assisted synthesis and solid-phase protocols to enhance libraries. The use of Lawesson’s reagent or thionyl chloride to activate the amide has significantly lowered energy barriers.

Visualization: Synthetic Workflows

Caption: Comparison of classical Pellizzari and Einhorn-Brunner synthetic routes for 1,2,4-triazole generation.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

Context: This protocol demonstrates the Pellizzari Reaction . It is a self-validating system where the formation of the product is confirmed by a distinct melting point shift and solubility change.

Objective: Synthesize 3,5-diphenyl-1,2,4-triazole via condensation of benzamide and benzhydrazide.

Materials:

-

Benzamide (10 mmol)[4]

-

Benzhydrazide (10 mmol)[4]

-

Ethylene glycol (Solvent/Heat transfer medium)

-

Reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine equimolar amounts (10 mmol) of benzamide and benzhydrazide.

-

Solvation: Add 10 mL of ethylene glycol. Note: Ethylene glycol is chosen for its high boiling point (

), facilitating the dehydration step without rapid evaporation. -

Thermal Activation: Heat the mixture to 150–160°C in an oil bath with stirring. Maintain reflux for 4–6 hours.

-

Validation checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1). The disappearance of the hydrazide spot indicates completion.

-

-

Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The hydrophobic triazole product will precipitate immediately.

-

Purification: Filter the precipitate under vacuum. Wash with cold water (

mL) to remove residual ethylene glycol. -

Recrystallization: Recrystallize the crude solid from ethanol/water (1:1) to yield white needle-like crystals.

-

Characterization:

-

Melting Point: Expected range: 190–192°C.

-

Yield: Typical yields range from 65–75%.

-

Structure-Activity Relationship (SAR) Data

The transition from agriculture to medicine required precise tuning of the SAR to increase specificity for human pathogens and reduce host toxicity (e.g., inhibition of human CYP450s).

| Structural Feature | Modification | Biological Consequence (Causality) |

| N1-Substituent | Addition of hydrophobic tail | Increases affinity for the apoprotein groove of CYP51; determines pharmacokinetic profile (half-life). |

| N4-Nitrogen | Must remain unsubstituted | Essential for coordination bond with Heme Iron ( |

| Phenyl Ring | 2,4-Difluoro substitution | Critical: Makes the ring metabolically stable against hydroxylation and increases lipophilicity (e.g., Fluconazole). |

| C3/C5 Positions | Asymmetric substitution | Enhances spectrum of activity. Voriconazole adds a methyl group to the backbone, increasing potency against Aspergillus. |

Beyond Antifungals: The Oncological Expansion

The 1,2,4-triazole scaffold's ability to bind heme iron is not limited to fungal CYP51. It has been successfully repurposed to inhibit Aromatase (CYP19A1) , the enzyme responsible for the conversion of androgens to estrogens.

-

Letrozole: A third-generation aromatase inhibitor containing a 1,2,4-triazole ring. It binds to the heme of CYP19A1, reducing estrogen levels in hormone-receptor-positive breast cancer.

-

Ribavirin: A 1,2,4-triazole nucleoside analog used as a broad-spectrum antiviral (Hepatitis C, RSV). Its mechanism differs, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH).

References

-

Bladin, J. A. (1885).[3][11] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(1), 1544–1551. Link

- Pellizzari, G. (1911). "Sopra una nuova reazione delle idrazidi acide." Gazzetta Chimica Italiana, 41, 20–29.

-

Shyma, P. C., et al. (2025). "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem Protocols. Link

-

Odds, F. C., et al. (2003).[5] "Antifungal agents: mechanisms of action." Trends in Microbiology, 11(6), 272-279. Link

-

Peyton, L. R., et al. (2015). "Triazole antifungals: a review." Drugs of Today, 51(12), 705-718. Link

-

Bhatnagar, A., et al. (2011). "Structure-activity relationships of the aromatase inhibitors letrozole and anastrozole." Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Foreword: The Enduring Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Reactivity and Stability of the 1,2,4-Triazole Ring

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a five-membered heterocyclic motif that has firmly established itself as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence in a multitude of clinically successful drugs, from the antifungal agent fluconazole to the anticancer drug letrozole, is a testament to its unique and favorable physicochemical properties.[1][3] Termed a "privileged structure," the 1,2,4-triazole scaffold offers an exceptional combination of metabolic stability, hydrogen bonding capability, and dipole character, which facilitates high-affinity interactions with biological targets.[1][4][5]

This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the core chemical principles that govern the reactivity and stability of the 1,2,4-triazole ring. For the drug development professional, understanding these principles is not merely an academic exercise; it is fundamental to designing molecules with optimal pharmacokinetic profiles, predicting potential degradation pathways, and developing robust synthetic routes. We will explore the subtle interplay of aromaticity, electron distribution, and tautomerism that dictates the ring's behavior, offering field-proven insights into its manipulation and application.

Core Physicochemical and Structural Characteristics

The behavior of the 1,2,4-triazole ring is a direct consequence of its electronic structure and aromaticity. The ring consists of two carbon and three nitrogen atoms, with all atoms being sp2 hybridized and contributing to a delocalized 6π-electron system, which confers significant aromatic stability.[2][6]

Aromaticity and Tautomerism

The stability of the triazole ring is rooted in its aromatic character, which is established by the delocalization of six π-electrons over the five-membered ring.[2] This aromaticity makes the ring structure robust and generally difficult to cleave.[4]

1,2,4-Triazole exists in two primary tautomeric forms: the 1H- and 4H-tautomers. Theoretical and analytical studies consistently show that the asymmetric 1H-1,2,4-triazole is the more stable and predominant form.[4][7] This rapid interconversion is a critical factor in its reactivity, particularly in substitution reactions where the position of the NH proton influences the reaction site.

Caption: Tautomeric equilibrium of the 1,2,4-triazole ring.

Acidity and Basicity: An Amphoteric Nature

The 1,2,4-triazole ring is amphoteric. The presence of "pyridine-like" nitrogens (N4) allows for protonation in acidic media, while the "pyrrole-like" NH proton can be abstracted by a base. This dual character is quantified by its pKa values.

-

pKa of the protonated species (triazolium ion): ~2.19 - 2.45.[6][7][8]

-

pKa of the neutral molecule (NH deprotonation): ~10.26.[6][7][8]

This amphoteric nature is central to its reactivity. The deprotonated triazolate anion is a potent nucleophile, readily participating in alkylation and acylation reactions. Conversely, protonation can alter the ring's electron density and influence its susceptibility to nucleophilic attack.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃N₃ | [8][9] |

| Molecular Weight | 69.07 g/mol | [2][9] |

| Appearance | White crystalline powder/solid | [6][10] |

| Melting Point | 120–121 °C | [6][7][10] |

| Boiling Point | 260 °C (decomposes) | [6][10] |

| Water Solubility | High (1250 g/L at 20 °C) | [9][10] |

| pKa (C₂N₃H₄⁺) | 2.19 - 2.45 | [6][7][8] |

| pKa (C₂H₃N₃) | 10.26 | [6][7][8] |

| Table 1: Core Physicochemical Properties of Unsubstituted 1,2,4-Triazole |

Chemical Reactivity of the 1,2,4-Triazole Ring

The reactivity of the 1,2,4-triazole ring is governed by its electron-deficient nature. The three electronegative nitrogen atoms withdraw electron density from the two carbon atoms (C3 and C5), making the ring π-deficient.[6] This has profound implications for its behavior towards electrophiles and nucleophiles.

Electrophilic Attack: A Focus on Nitrogen

Due to the ring's electron-deficient character, electrophilic aromatic substitution on the carbon atoms is not observed under normal conditions.[7] Instead, electrophilic attack occurs exclusively at the ring's nitrogen atoms, which possess available lone pairs of electrons.[6]

Key Electrophilic Reactions:

-

Protonation: As discussed, protonation readily occurs, typically at the N4 position in 1-substituted triazoles.[6][7]

-

Alkylation and Acylation: These are the most common and synthetically useful reactions. The deprotonated triazole anion acts as a nucleophile, attacking an alkyl or acyl halide. A significant challenge and area of study is the regioselectivity of this reaction. Alkylation can occur at N1 or N4, and the ratio of the resulting isomers is highly dependent on the reaction conditions.[11]

Causality of Regioselectivity in N-Alkylation: The choice of base, solvent, and alkylating agent dictates the product distribution.

-

Thermodynamic vs. Kinetic Control: The N1-substituted product is generally the thermodynamically more stable isomer. The N4-substituted product is often the kinetically favored product.

-

Reaction Conditions: Alkylation using sodium ethoxide in ethanol tends to favor N1 substitution.[6] In contrast, conditions like aqueous NaOH with methyl sulfate can produce a mixture of 1-methyl and 4-methyl isomers.[6] The use of phase-transfer catalysts can also influence the outcome.[6][12]

Caption: General pathway for N-alkylation of 1,2,4-triazole.

Nucleophilic Attack: Targeting the Carbon Atoms

The π-deficient carbon atoms (C3 and C5) are susceptible to nucleophilic substitution, particularly when a suitable leaving group is attached.[6] This reactivity is often exploited in the synthesis of functionalized triazoles. For instance, halogenated triazoles can undergo substitution reactions with strong nucleophiles.[13] The formation of triazolium salts further activates the ring towards nucleophilic attack.[6]

Stability Profile of the 1,2,4-Triazole Ring

The inherent stability of the 1,2,4-triazole ring is one of its most valued characteristics in drug design. It is generally resistant to metabolic degradation, acidic and basic hydrolysis, and thermal stress.[1][3][14]

pH and Hydrolytic Stability

The aromatic triazole ring is highly resistant to cleavage under typical acidic and basic conditions encountered in pharmaceutical formulations and physiological environments.[14][15]

-

Acidic Conditions: The ring is stable in mild acidic media. Many synthetic protocols even use acidification with mineral acids for product precipitation, demonstrating its short-term stability.[15] However, prolonged exposure to harsh conditions, such as concentrated acids at elevated temperatures, can lead to hydrolysis or rearrangement, though not a simple ring cleavage.[14][16]

-

Basic Conditions: While stable in mild alkali, some ring cleavage has been reported in aqueous base solutions under more forceful conditions.[17]

The nature of the substituents on the ring plays a crucial role in modifying its susceptibility to hydrolysis.[14]

Thermal and Photochemical Stability

Unsubstituted 1,2,4-triazole is a thermally stable solid, melting at 120-121°C and boiling with decomposition at 260°C.[6] Studies on energetic derivatives confirm the ring's general thermal robustness, though nitro-substituted compounds will decompose at high temperatures.[18][19]

Photodegradation can be a concern for certain 1,2,4-triazole derivatives in solution, especially under UV or simulated solar light.[14] Therefore, when working with novel triazole compounds, it is prudent to protect solutions from light unless their photosensitivity has been characterized.

Metabolic Stability

In the context of drug development, metabolic stability is paramount. The 1,2,4-triazole ring is generally considered a metabolically robust scaffold.[1][5] Its resistance to enzymatic degradation by common metabolic pathways (e.g., cytochrome P450 oxidation) contributes to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability. This stability is a key reason for its classification as a "privileged" structure in medicinal chemistry.[1]

Experimental Protocols for Synthesis and Stability Assessment

The following protocols provide standardized, self-validating methodologies for common procedures involving 1,2,4-triazoles.

Protocol: General N-Alkylation of 1,2,4-Triazole

This protocol describes a general method for the N-alkylation of 1,2,4-triazole, which can be adapted based on the specific alkylating agent and desired regioselectivity.

Objective: To synthesize a 1-alkyl-1,2,4-triazole derivative.

Materials:

-

1H-1,2,4-Triazole

-

Alkyl halide (e.g., butyl bromide)

-

Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-1,2,4-triazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or ACN) to dissolve the triazole (approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Causality Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation to the triazolate anion, which is the active nucleophile. K₂CO₃ can be used as a milder base.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases (if using NaH).

-

Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting triazole is consumed.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: Purify the crude product by column chromatography (silica gel) to separate isomers and obtain the pure N-alkylated triazole. Characterize the product by NMR and Mass Spectrometry to confirm its structure and regiochemistry.

Protocol: Assessment of Hydrolytic Stability

This protocol provides a framework for evaluating the stability of a 1,2,4-triazole derivative in aqueous solutions at different pH values.

Objective: To determine the degradation rate of a target compound at pH 4, 7, and 9.

Materials:

-

Target 1,2,4-triazole compound

-

HPLC-grade acetonitrile and water

-

Buffer solutions: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)[14]

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Incubator or water bath set to a controlled temperature (e.g., 40 °C)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the target compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: In separate vials, dilute the stock solution into each of the pH 4, 7, and 9 buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer pH.

-

Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to obtain the initial peak area of the parent compound. This is the T₀ reading.

-

Incubation: Place the vials in an incubator set at a constant temperature (e.g., 40 °C) to accelerate potential degradation.

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.

-

Data Analysis: For each pH, plot the percentage of the parent compound remaining (calculated from the peak area relative to the T₀ peak area) against time. This will reveal the degradation kinetics at each pH.

Caption: Workflow for assessing hydrolytic stability.

Conclusion: A Versatile and Reliable Scaffold

The 1,2,4-triazole ring represents a masterful balance of stability and controlled reactivity. Its aromatic, electron-deficient nature renders it exceptionally stable under a wide range of physiological and chemical conditions, a property that is paramount to its success in drug development. Simultaneously, the nucleophilic character of its nitrogen atoms provides reliable handles for synthetic modification, allowing for the systematic construction of vast chemical libraries. A thorough, mechanistically-grounded understanding of these properties is indispensable for any scientist seeking to harness the full potential of this remarkable heterocyclic system.

References

- Chen, J., et al. (2016). Synthesis of 1,2,4-triazole compounds. ISRES.

-

Wikipedia. 1,2,4-Triazole. Wikipedia. Available at: [Link]

-

Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme. Available at: [Link]

-

MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Auris. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Auris. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. Available at: [Link]

-

LookChem. (n.d.). 1,2,4-TRIAZOLE. LookChem. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. IJPRA. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. ResearchGate. Available at: [Link]

-

Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]

-

YouTube. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. Available at: [Link]

-

ResearchGate. (2025). Reactions of 3-azido-1,2,4-triazole with electrophiles. ResearchGate. Available at: [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. JSMPM. Available at: [Link]

-

Royal Society of Chemistry. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing. Available at: [Link]

-

ResearchGate. (2018). Stability of 1,2,4-triazoles?. ResearchGate. Available at: [Link]

-

ACS Publications. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing. Available at: [Link]

-

UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Mor. J. Chem. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Available at: [Link]

-

ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Available at: [Link]

-

YouTube. (2021). Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas. YouTube. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. JOCPR. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Zaporizhzhia State Medical University. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. 1,2,4-Triazole CAS#: 288-88-0 [m.chemicalbook.com]

- 10. manavchem.com [manavchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. eprints.utar.edu.my [eprints.utar.edu.my]

- 18. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

"synthesis protocol for 4-benzyl-3-chloro-4H-1,2,4-triazole"

Application Note: AN-SYN-TZ-042

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-benzyl-3-chloro-4H-1,2,4-triazole , a critical scaffold in the development of antifungal agents, herbicides, and tubulin polymerization inhibitors. The method utilizes a three-step convergent synthesis: (1) formation of 4-benzylsemicarbazide, (2) acid-catalyzed cyclization to the triazolone intermediate, and (3) deoxygenative chlorination using a POCl₃/PCl₅ system. This guide prioritizes safety, reproducibility, and high-purity isolation, addressing common pitfalls in the chlorination of electron-deficient heterocycles.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the regioselectivity issues often encountered when alkylating a pre-formed triazole ring. By constructing the N4-substituted ring de novo via a semicarbazide, we ensure the benzyl group is locked at the correct position before the chlorination step.

Logical Pathway

-

Target: 3-Chloro-4-benzyl-1,2,4-triazole.

-

Precursor: 4-Benzyl-1,2,4-triazol-3-one (Tautomer: 4-benzyl-3-hydroxy-1,2,4-triazole).

-

Starting Materials: Benzyl isocyanate (or Benzylamine) and Hydrazine Hydrate.

Figure 1: Retrosynthetic disconnection showing the linear assembly of the triazole core.

Experimental Protocol

Phase 1: Synthesis of 4-Benzylsemicarbazide

Objective: Preparation of the linear urea-like precursor.

-

Reagents:

-

Benzyl isocyanate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv, 80% or 100%)

-

Ethanol (Solvent, anhydrous preferred)

-

-

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a dropping funnel, reflux condenser, and magnetic stir bar. Place in an ice bath (0–5°C).

-

Charge: Add Hydrazine hydrate (1.2 equiv) and Ethanol (10 volumes). Stir to dissolve.

-

Addition: Dissolve Benzyl isocyanate (1.0 equiv) in a minimal amount of ethanol. Add this solution dropwise to the hydrazine solution over 30 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent bis-substitution.

-

Reaction: Once addition is complete, remove the ice bath and stir at room temperature (RT) for 2 hours. A white precipitate typically forms.

-

Workup: Filter the white solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x).

-

Drying: Dry in a vacuum oven at 40°C.

-

Yield Expectation: 85–95%.

-

Phase 2: Cyclization to 4-Benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Objective: Ring closure using a C1 synthon (Formic Acid).

-

Reagents:

-

4-Benzylsemicarbazide (from Phase 1)

-

Formic acid (Excess, 98-100%)

-

-

Procedure:

-

Setup: Place 4-benzylsemicarbazide in a RBF. Add Formic acid (approx. 5–10 mL per gram of semicarbazide).

-

Reaction: Heat the mixture to reflux (100–110°C). The solid will dissolve, followed by the precipitation of the product or formation of a clear solution depending on concentration. Reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (semicarbazide) is more polar than the triazolone.

-

Workup: Cool the reaction mixture to RT. Pour the contents slowly into crushed ice/water with vigorous stirring. The triazolone should precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or hot water if necessary.

-

Characterization Check: MP should be >160°C (Lit. varies by specific derivative, typically high melting).

-

Phase 3: Chlorination to 4-Benzyl-3-chloro-4H-1,2,4-triazole

Objective: Conversion of the carbonyl/hydroxyl group to a chloride using Vilsmeier-Haack type conditions.

-

Reagents:

-

4-Benzyl-1,2,4-triazol-3-one (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]

-

Phosphorus Pentachloride (PCl₅) (1.1 equiv) - Critical for difficult substrates.

-

-

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a fume hood.

-

Procedure:

-

Setup: Dry a 2-neck RBF. Add the triazolone (1.0 equiv) and PCl₅ (1.1 equiv).

-

Addition: Carefully add POCl₃ (approx. 5–8 volumes). The PCl₅ will dissolve.

-

Reaction: Attach a reflux condenser with a CaCl₂ drying tube or N₂ line. Heat the mixture to reflux (105°C) for 4–8 hours. The solution usually turns from colorless/pale yellow to reddish-brown.

-

Completion: Check TLC (DCM/EtOAc). The product is significantly less polar than the triazolone.

-

Quenching (CRITICAL):

-

Cool the reaction mixture to RT.

-

Option A (Rotovap): Distill off excess POCl₃ under reduced pressure (use a caustic trap).

-

Option B (Direct Quench): Pour the reaction mixture very slowly onto a large excess of crushed ice (approx. 10x volume) with vigorous stirring. Caution: Delayed exotherm is common.

-

-

Neutralization: Once the hydrolysis of phosphorus species is complete, carefully neutralize the aqueous slurry to pH 7–8 using saturated NaHCO₃ solution or NH₄OH.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Finishing: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude residue is often pure enough, but can be recrystallized from Hexane/EtOAc or purified via flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Quantitative Data Summary

| Parameter | Phase 1 (Semicarbazide) | Phase 2 (Triazolone) | Phase 3 (Chloride Target) |

| Limiting Reagent | Benzyl isocyanate | 4-Benzylsemicarbazide | 4-Benzyl-1,2,4-triazol-3-one |

| Key Reagent | Hydrazine Hydrate | Formic Acid | POCl₃ / PCl₅ |

| Temperature | 0°C → RT | 100°C (Reflux) | 105°C (Reflux) |

| Time | 2.5 Hours | 4–6 Hours | 6–8 Hours |

| Typical Yield | 90% | 75–85% | 65–75% |

| Appearance | White crystalline solid | White powder | Off-white/pale yellow solid |

Mechanism & Troubleshooting

Chlorination Mechanism

The reaction proceeds via the activation of the triazolone carbonyl oxygen by the phosphorus species, forming a dichlorophosphate intermediate. This activated leaving group is then displaced by a chloride ion (nucleophilic aromatic substitution).

Figure 2: Mechanistic flow of the deoxygenative chlorination.

Troubleshooting Log

-

Low Yield in Phase 3: If the conversion is incomplete, ensure PCl₅ is used. POCl₃ alone is sometimes insufficient for triazolones due to the stability of the amide-like bond.

-

Product Decomposition: Avoid overheating during the workup. The 3-chloro group is relatively stable, but prolonged exposure to hot acidic media during quenching can hydrolyze it back to the triazolone. Neutralize quickly.

-

Sticky Residue: If the crude product is a sticky oil, triturate with cold hexanes or diethyl ether to induce crystallization.

References

-

Preparation of Triazolones: Organic Syntheses, Coll. Vol. 6, p. 82 (1988); Vol. 56, p. 118 (1977). Link (General method for triazolone synthesis via semicarbazides).

-

Chlorination Protocol: Journal of Organic Chemistry, 2011, 76, 1653–1661. Link (Detailed kinetics of POCl3 chlorination of similar N-heterocycles).

-

Triazole Bioactivity: Molecules, 2004, 9, 405-416. Link (Synthesis of 4-substituted-4H-1,2,4-triazole derivatives).

-

Vilsmeier-Haack Reagents: Indian Chemical Society, Review on POCl3-PCl5 mixtures. Link (General utility of the reagent system).

Sources

Application Note: High-Purity Isolation & Purification of 4-Benzyl-3-chloro-4H-1,2,4-triazole

Abstract & Scope

This technical guide details the isolation and purification of 4-benzyl-3-chloro-4H-1,2,4-triazole , a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. The chlorination of triazolones using phosphorus oxychloride (

The central challenge in purifying this compound is the hydrolytic instability of the C-Cl bond under acidic conditions. Improper quenching or purification can revert the product back to the starting 4-benzyl-1,2,4-triazol-3-one. This protocol establishes a "Hydrolysis-Safe" workflow to ensure >98% purity and maximum recovery.

Physicochemical Profile & Solubility

Understanding the solubility differential between the product and its impurities is the basis of this protocol.

| Property | 4-Benzyl-3-chloro-4H-1,2,4-triazole | 4-Benzyl-1,2,4-triazol-3-one (Impurity) | Phosphorus Residues ( |

| State | Crystalline Solid | Crystalline Solid | Viscous Oil / Gum |

| Polarity | Low-Medium | High (H-bond donor) | Very High (Ionic/Acidic) |

| DCM Solubility | High (Primary extraction solvent) | Low | Insoluble |

| Water Solubility | Negligible | Low (pH dependent) | High (Hydrolyzes to acids) |

| Hexane Solubility | Low (Antisolvent) | Insoluble | Insoluble |

Pre-Purification: The "Hydrolysis-Safe" Quench

CRITICAL STEP: The purity of the final material is determined at the quench. The reaction mixture contains excess

Protocol A: Controlled Neutralization

-

Cooling: Cool the reaction mixture (in

) to 0°C. -

Dilution: Dilute with dry Dichloromethane (DCM) (5 mL per gram of substrate) before quenching. This acts as a heat sink and immediately partitions the product into the organic phase, shielding it from the aqueous acid.

-

Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice/Sat.

.-

Note: Do not pour water into the reaction mixture.

-

-

pH Check: Ensure the aqueous layer remains pH 7–8 throughout. Add solid

if necessary. -

Phase Separation: Separate the organic layer immediately. Wash with cold brine (

).

Purification Techniques

Method 1: Flash Column Chromatography (High Purity)

Recommended for R&D scale (<5g) or when high purity (>99%) is required for biological assays.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Step-by-Step Protocol:

-

Load: Dissolve crude residue in minimum DCM.

-

Elution Gradient:

-

0–5 mins: 100% DCM (Elutes non-polar impurities).

-

5–15 mins: 99:1 DCM:MeOH (Product typically elutes here).

-

15–20 mins: 95:5 DCM:MeOH (Elutes unreacted triazolone).

-

-

Detection: UV at 254 nm. The chloro-triazole spots are distinct and move faster (

in 95:5 DCM:MeOH) compared to the triazolone (

Method 2: Recrystallization (Scalable)

Recommended for Process scale (>10g).

Solvent System: Ethyl Acetate / Hexanes (or Heptane).

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude solid in boiling Ethyl Acetate (approx. 3-5 mL/g).

-

Filtration: Perform a hot filtration to remove inorganic salts or polymerized phosphorus gum.

-

Precipitation: While hot, slowly add Hexanes dropwise until a persistent turbidity is observed (Cloud Point).

-

Cooling: Allow the solution to cool to room temperature slowly, then chill to 0–4°C for 2 hours.

-

Collection: Filter the white needles. Wash the cake with cold 1:4 EtOAc:Hexane.

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 60°C to prevent sublimation or degradation.

Visual Workflows

Figure 1: Reaction & Quench Safety Logic

This diagram illustrates the critical decision points to prevent product hydrolysis.

Caption: Figure 1. The "Hydrolysis-Safe" quench workflow. Maintaining pH 7-8 is the single most critical factor in preventing yield loss.

Figure 2: Purification Decision Matrix

Choosing the right method based on crude purity and scale.

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on initial crude analysis.

Analytical Validation (QC)

To confirm the success of the purification, look for these specific markers:

HPLC (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 min.

-

Marker: The 3-chloro product is significantly less polar than the triazolone precursor. It will elute later (higher retention time).

-

Triazolone RT: ~3.5 min

-

Chloro-product RT: ~5.2 min

-

H-NMR (Identity Check)

-

Solvent:

or -

Diagnostic Signal:

-

Loss of NH: The starting material has a broad NH singlet (approx. 11-12 ppm). The product must lack this signal.

-

Benzyl Shift: The benzylic

protons often shift slightly downfield (approx. 0.1 - 0.2 ppm) due to the inductive effect of the chlorine atom compared to the carbonyl. -

Triazole Proton: The C5-H proton (if unsubstituted) appears as a sharp singlet around 8.2–8.5 ppm.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product smells acrid/pungent | Residual | Re-dissolve in DCM and wash with saturated |

| Low Yield / High Starting Material | Hydrolysis during quench.[1] | Ensure quench temp < 5°C. Use DCM dilution before water contact. |

| Oily Product (Won't solidify) | Residual solvent or phosphorus impurities. | Triturate with cold Hexane or Pentane to induce crystallization. |

| Two spots on TLC close together | Regioisomers (rare for 4-benzyl) or Hydrolysis. | Run 2D-TLC or NMR. If hydrolysis, re-submit to chlorination conditions. |

References

-

Vertex AI Search. (2025). Chlorination of 4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one with POCl3. Retrieved from 2

-

Organic Chemistry Portal. (2024). Synthesis of 4H-1,2,4-triazoles. Retrieved from 3

-

ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from 4

-

PubChem. (2025).[5] 4-benzyl-3-chloro-5-phenyl-4h-1,2,4-triazole Compound Summary. Retrieved from 5

Sources

- 1. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-benzyl-3-chloro-5-phenyl-4h-1,2,4-triazole (C15H12ClN3) [pubchemlite.lcsb.uni.lu]

"column chromatography method for 4-benzyl-3-chloro-4H-1,2,4-triazole"

Abstract & Application Context

This application note details the isolation and purification of 4-benzyl-3-chloro-4H-1,2,4-triazole (BCT). This heterocyclic scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), often serving as a precursor for nucleophilic substitution reactions to introduce complex amines or alkoxides at the C3 position.

The synthesis of BCT typically involves the chlorination of 4-benzyl-1,2,4-triazol-3-one using phosphoryl chloride (

Physicochemical Profile & Separation Logic

Understanding the molecular behavior is prerequisite to successful separation.

| Property | Value (Est.) | Chromatographic Implication |

| Molecular Formula | Low molecular weight; fast diffusion. | |

| LogP | ~1.8 - 2.2 | Moderately lipophilic due to the benzyl group. Retains well on C18, elutes mid-range on Silica. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The N-2 nitrogen is weakly basic. Risk: Interaction with acidic silanols on silica gel may cause "tailing." |

| Solubility | DCM, EtOAc, MeOH | Soluble in organic solvents; poor solubility in Hexane/Water. |

| Key Impurity | Triazol-3-one precursor | High Polarity (H-bond donor/acceptor). Will elute significantly later than the target chloro-product. |

The Separation Challenge

The primary difficulty is not the separation factor (

Core Directive: The crude sample must be neutralized and free of phosphoryl species before column loading.

Pre-Chromatography Workflow

Before packing the column, the crude reaction mixture must undergo a rigorous workup. Direct loading of crude chlorination mixtures onto silica is a common novice error that destroys resolution.

Step 1: Quench and Neutralization (Mandatory)

-

Quench: Pour the crude reaction mixture slowly into crushed ice/water with vigorous stirring to hydrolyze excess

. -

Neutralize: Adjust pH to ~8 using saturated

or -

Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Dry: Dry organic layer over

, filter, and concentrate in vacuo.

Step 2: Method Development (TLC)

Plate: Silica Gel

-

Trial 1 (100% DCM): Product likely stays near baseline or moves slightly (

). -

Trial 2 (50:50 Hexane:EtOAc): Product likely moves to

. -

Trial 3 (Starting Material Check): The oxo-impurity will likely remain at baseline in 50:50 Hexane:EtOAc.

Optimal Mobile Phase: A gradient starting at 80:20 Hexane:EtOAc and ramping to 40:60 Hexane:EtOAc .

Detailed Chromatography Protocol

Apparatus & Materials

-

Stationary Phase: Silica Gel 60 (40-63 µm particle size).

-

Column Dimensions:

-

For <100 mg crude: 12g cartridge or 1.5 cm diameter glass column.

-

For 1g crude: 40g cartridge or 3 cm diameter glass column.

-

-

Mobile Phase A: n-Hexane (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier (Optional): 1% Triethylamine (TEA) - Only use if significant tailing is observed on TLC.

Step-by-Step Execution

1. Column Packing (Slurry Method)

-

Suspend silica gel in the starting solvent (90:10 Hexane:EtOAc).

-

Pour into the column, tapping gently to remove air bubbles.

-

Flush with 2 column volumes (CV) of solvent to equilibrate.

2. Sample Loading (Dry Loading Recommended)

-

Rationale: BCT has limited solubility in Hexane. Liquid loading in DCM might cause "band broadening" if the volume is too high.

-

Protocol: Dissolve the crude oil in minimal DCM. Add silica gel (ratio 1:2 sample:silica). Evaporate solvent on a rotary evaporator until a free-flowing powder remains.

-

Load this powder carefully onto the top of the packed column bed.

3. Elution Gradient

-

CV 0-2: Isocratic 90:10 (Hex:EtOAc) . Elutes non-polar impurities (e.g., benzyl chloride residues).

-

CV 2-10: Linear Gradient 90:10

50:50 (Hex:EtOAc) . The target BCT usually elutes between 25-40% EtOAc. -

CV 10-15: Isocratic 50:50 . Ensures complete elution.

-

Flush: 100% EtOAc to remove the polar triazolone starting material (collect separately if recovery is needed).

4. Fraction Analysis

-

Spot fractions on TLC.[1]

-

Pool fractions containing the single spot at

(in 30% EtOAc context). -

Evaporate solvent to yield BCT as a white to off-white solid.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Streaking/Tailing | Acidic residue on silica protonating the triazole N2. | Add 1% Triethylamine (TEA) to the mobile phase. |

| Co-elution | Gradient too steep; separation from regioisomers. | Switch solvent system to DCM:MeOH (99:1 to 95:5) . The selectivity is different and may separate isomers better. |

| Product "Crash out" | Solubility limit reached inside column. | Use DCM as the weak solvent instead of Hexane, or use Dry Loading (as recommended). |

| Low Recovery | Product adsorbed permanently to silica. | Flush column with 10% MeOH in DCM . If product releases, the silica was too active/acidic. |

Process Visualization (Workflow)

Figure 1: Purification workflow emphasizing the critical neutralization step prior to chromatography.

References

-

General Synthesis of Chlorotriazoles

-

Chromatographic Behavior of Triazoles

-

Purification of Benzyl-Triazole Derivatives

-

Triazole Salt Purification Guidelines

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

Application Note: Standardized Protocols for Evaluating the Antimicrobial Activity of 4-benzyl-3-chloro-4H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery.[1][2] The 1,2,4-triazole nucleus is a well-established pharmacophore known to impart a wide spectrum of biological activities, including potent antimicrobial effects.[1][3][4] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the antimicrobial properties of a novel derivative, 4-benzyl-3-chloro-4H-1,2,4-triazole. We present a logical workflow, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. This guide is designed to equip researchers with the necessary tools to accurately characterize the antimicrobial profile of this and similar triazole-based compounds.

Introduction and Hypothesized Mechanism of Action

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5][6] Its biological activity is often attributed to the nitrogen heteroatoms, which can coordinate with metallic ions in enzyme active sites.[7] Based on the extensive literature for this class of compounds, we can hypothesize the primary mechanisms through which 4-benzyl-3-chloro-4H-1,2,4-triazole may exert its antimicrobial effects.

Predicted Antifungal Mechanism

The most prominent role of triazoles is as antifungal agents.[1][8] Their primary mechanism involves the non-covalent binding of a triazole nitrogen atom to the heme iron center of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51/Erg11).[1][9] This enzyme is critical in the fungal sterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[10] The inhibition of this step leads to the depletion of ergosterol, a vital component for fungal cell membrane integrity and fluidity, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal growth arrest (fungistatic) or cell death (fungicidal).[8][9][11]

Caption: Hypothesized antifungal mechanism of 4-benzyl-3-chloro-4H-1,2,4-triazole.

Predicted Antibacterial Mechanism

While less common than their antifungal effects, certain triazole derivatives have demonstrated significant antibacterial activity.[2][7][12] Potential mechanisms include:

-

Enzyme Inhibition: Targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7][12]

-

Cell Membrane Disruption: Some derivatives can interfere with the phospholipid bilayer of the bacterial cell membrane, causing leakage of intracellular contents and cell death.[3][12]

-

Metabolic Pathway Inhibition: Inhibition of other key enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[12]

Preliminary Considerations & Preparation

Compound Handling and Stock Solution

-

Solubility Testing: Before initiating assays, determine the solubility of 4-benzyl-3-chloro-4H-1,2,4-triazole in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is critical to ensure the final concentration of the solvent in the assay medium is non-inhibitory to the test microorganisms (typically ≤1% v/v).

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in the chosen solvent. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Test Microorganisms

A standard panel of quality control (QC) strains should be used to ensure assay validity.

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028).

-

Fungi (Mold): Aspergillus brasiliensis (e.g., ATCC 16404).

The panel can be expanded to include clinically relevant strains, such as methicillin-resistant S. aureus (MRSA) or multidrug-resistant E. coli.

Protocol 1: Agar Disk Diffusion for Qualitative Screening

Principle: This method provides a preliminary, qualitative assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of no growth will appear around the disk.

Causality: This is an efficient first-pass screening method. A large zone of inhibition suggests potent activity and warrants further quantitative testing. The absence of a zone may indicate a lack of activity or poor diffusion of the compound through the agar.

Step-by-Step Protocol

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, ensuring a uniform depth of 4.0 ± 0.5 mm in sterile Petri dishes.

-

Inoculum Preparation:

-

Pick several morphologically similar colonies from an 18-24 hour culture plate.

-

Suspend the colonies in sterile saline (0.85% NaCl) or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

-

Disk Application:

-

Aseptically place sterile blank paper disks (6 mm diameter) onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 10-20 µL) of the 4-benzyl-3-chloro-4H-1,2,4-triazole stock solution or a specific dilution onto each disk.

-

Include a positive control disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk with the solvent (e.g., DMSO) alone.

-

-

Incubation: Incubate the plates within 15 minutes of disk application. Incubate aerobically at 35 ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

-

Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) using a ruler or calipers. The solvent control disk should show no zone of inhibition.

Caption: Experimental workflow for the Agar Disk Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This is the gold standard quantitative method for determining antimicrobial susceptibility.[13][14] The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added to each well. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[15][16]

Causality: By testing a range of concentrations, this method provides a precise numerical value for the compound's potency. This is essential for structure-activity relationship (SAR) studies and for comparing the compound to existing drugs. The use of standardized procedures and media (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) ensures that results are consistent and comparable across different laboratories.[13][17]

Step-by-Step Protocol

-

Plate Setup:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Well 1 will be for the highest concentration, and well 11 will serve as the positive (growth) control. Well 12 will be the negative (sterility) control.

-

Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this process, transferring 50 µL from well 2 to well 3, and so on, up to well 10.

-

Discard the final 50 µL from well 10. This results in wells 1-10 containing 50 µL of the compound at decreasing concentrations.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension of the test organism as described in section 3.1.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The exact dilution factor will depend on the organism and should be validated.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

-

This brings the final volume in wells 1-11 to 100 µL and halves the compound concentrations to their final test values. The final inoculum density will be ~2.5 x 10⁵ CFU/mL.

-

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC Determination:

-

After incubation, examine the plate visually or with a plate reader.

-

The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Principle: This assay is a direct extension of the MIC test and is used to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16][18]

Causality: For certain severe infections or in immunocompromised patients, a bactericidal agent is preferred over a bacteriostatic one.[16] Determining the MBC is therefore a critical step in preclinical drug development. The MBC is determined by sub-culturing from the clear wells of the MIC plate onto drug-free agar.[19]

Step-by-Step Protocol

-

Sub-culturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that showed no visible growth. Also, select the positive growth control well.

-

Plating: From each selected well, take a 10 µL aliquot and spot-plate it onto a drug-free MHA plate.[15]

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the spot from the growth control.

-

MBC Determination:

-

Count the number of colonies on each spot.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the initial inoculum count from the MIC plate.[16] For practical purposes, it is often defined as the lowest concentration showing ≤ 0.1% survival.[16][18]

-

Caption: Workflow for transitioning from MIC to MBC determination.

Data Presentation and Interpretation

Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format. The ratio of MBC/MIC can be used to classify the activity: a compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Table 1: Hypothetical Antimicrobial Activity of 4-benzyl-3-chloro-4H-1,2,4-triazole

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |

| E. coli | ATCC 25922 | 16 | 32 | 2 | Bactericidal |

| P. aeruginosa | ATCC 27853 | 64 | >128 | >2 | Inconclusive |

| C. albicans | ATCC 90028 | 4 | 32 | 8 | Fungistatic |

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, a stringent quality control system must be in place for every assay.

-

Sterility Control: The uninoculated well (Well 12 in the MIC assay) must remain clear. Turbidity indicates contamination of the medium or reagents.

-

Growth Control: The well containing inoculum but no test compound (Well 11) must show robust turbidity. Lack of growth indicates a problem with the inoculum viability or the growth medium.

-

Solvent Control: A control containing the highest concentration of the solvent (e.g., DMSO) used in the assay must show no inhibition of growth.

-